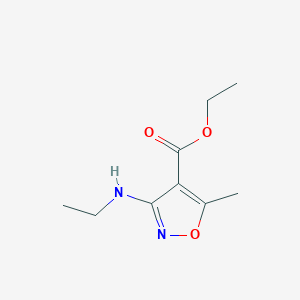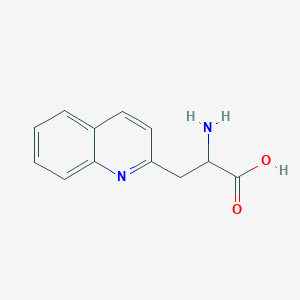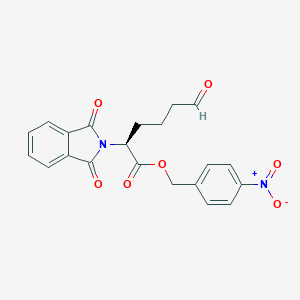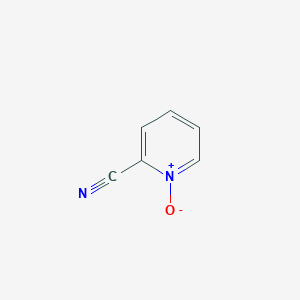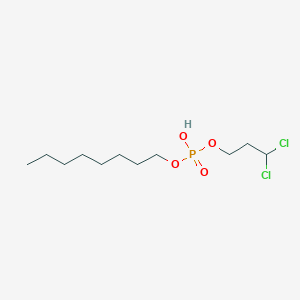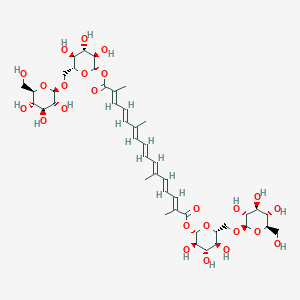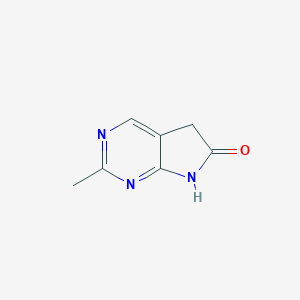![molecular formula C8H12F2 B039926 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane CAS No. 123883-63-6](/img/structure/B39926.png)
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane, also known as DF-MBT, is a bicyclic compound that has been synthesized for various scientific research applications. The compound has shown potential as a tool for studying the effects of certain chemical structures on biological systems.
Aplicaciones Científicas De Investigación
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has been used in various scientific research applications, including as a tool for studying the effects of certain chemical structures on biological systems. It has been used to investigate the mechanism of action of certain drugs and to explore the potential of new drug candidates. 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has also been used in the development of new materials for use in the electronics and semiconductor industries.
Mecanismo De Acción
The exact mechanism of action of 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane is not fully understood. However, it is believed to act as a radical scavenger, which can help protect cells from oxidative damage. 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has also been shown to have anti-inflammatory properties, which may be related to its radical scavenging activity.
Biochemical and Physiological Effects:
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. It has also been shown to improve mitochondrial function, which can help protect cells from damage. 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic, which makes it suitable for use in cell culture and animal studies. However, there are also limitations to using 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its radical scavenging activity may interfere with certain assays, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research involving 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane. One potential area of research is the development of new drug candidates based on the structure of 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane. Another potential area of research is the use of 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane in the development of new materials for use in the electronics and semiconductor industries. Additionally, further research is needed to fully understand the mechanism of action of 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane and to explore its potential as a tool for studying the effects of certain chemical structures on biological systems.
Métodos De Síntesis
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane can be synthesized using a one-pot, three-step reaction starting with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and 1,3-cyclohexadiene. The reaction involves the addition of difluorocarbene to the cyclohexadiene, followed by oxidation with TEMPO to form the bicyclic compound. The final step involves the methylation of the nitrogen in the bicyclic ring using iodomethane.
Propiedades
Número CAS |
123883-63-6 |
|---|---|
Fórmula molecular |
C8H12F2 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
7,7-difluoro-1-methylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12F2/c1-7-5-3-2-4-6(7)8(7,9)10/h6H,2-5H2,1H3 |
Clave InChI |
BMQSIYVXHMOPFB-UHFFFAOYSA-N |
SMILES |
CC12CCCCC1C2(F)F |
SMILES canónico |
CC12CCCCC1C2(F)F |
Sinónimos |
Bicyclo[4.1.0]heptane, 7,7-difluoro-1-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






